![molecular formula C28H29PSi B14328980 Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane CAS No. 99328-15-1](/img/structure/B14328980.png)
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a triphenyl group and a phenyl(trimethylsilyl)methylidene group. This compound is notable for its unique structural features and its applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with phenyl(trimethylsilyl)methylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl(trimethylsilyl)methylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds.
Scientific Research Applications
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals and other elements. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The specific pathways and targets depend on the nature of the reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound with a similar structure but lacking the phenyl(trimethylsilyl)methylidene group.
Triphenylmethane: Another related compound with a similar aromatic structure.
Terphenyls: Compounds with a central benzene ring substituted with two phenyl groups.
Uniqueness
Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane is unique due to the presence of the phenyl(trimethylsilyl)methylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in various chemical transformations and applications.
Properties
CAS No. |
99328-15-1 |
|---|---|
Molecular Formula |
C28H29PSi |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
triphenyl-[phenyl(trimethylsilyl)methylidene]-λ5-phosphane |
InChI |
InChI=1S/C28H29PSi/c1-30(2,3)28(24-16-8-4-9-17-24)29(25-18-10-5-11-19-25,26-20-12-6-13-21-26)27-22-14-7-15-23-27/h4-23H,1-3H3 |
InChI Key |
URURUEKOBZCYDU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


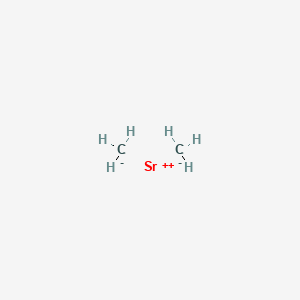
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
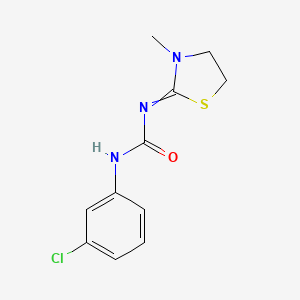

![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
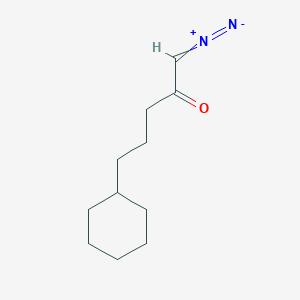

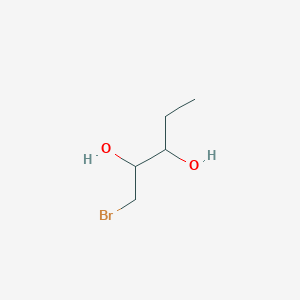

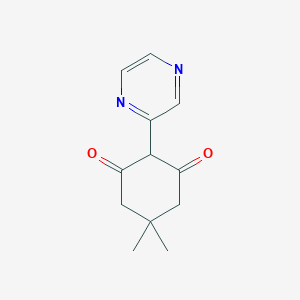
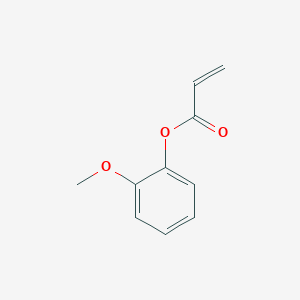
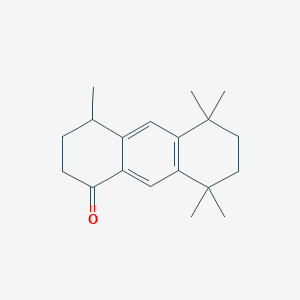
![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
